molecular formula C15H22N2O3 B8067028 benzyl N-[1-(ethylamino)-3-methyl-1-oxobutan-2-yl]carbamate

benzyl N-[1-(ethylamino)-3-methyl-1-oxobutan-2-yl]carbamate

Cat. No.: B8067028
M. Wt: 278.35 g/mol
InChI Key: OTDSKJYLBAFHHU-UHFFFAOYSA-N
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Description

Benzyl N-[1-(ethylamino)-3-methyl-1-oxobutan-2-yl]carbamate is a synthetic carbamate derivative of significant interest in advanced pharmaceutical and medicinal chemistry research. This compound is primarily utilized as a key chemical building block or intermediate in the synthesis of more complex molecules. Its structure, featuring a carbamate protecting group (Cbz) and a peptide-like backbone, makes it a valuable precursor in the development of protease substrates, potential prodrugs, and self-immolative linker systems for targeted therapies . Researchers employ this compound in the design and construction of drug-ligand conjugates, where its chemistry can be exploited to create linkages that are cleaved by specific enzymes, such as cathepsin B, to release active therapeutic agents in a controlled manner . The presence of the chiral center and the amide functionality allows for its integration into larger peptide mimetics or specialized organic structures. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. All necessary safety information, including hazard statements, should be consulted prior to handling. It is recommended to store the product in a cool, dark, and dry environment to ensure stability .

Properties

IUPAC Name

benzyl N-[1-(ethylamino)-3-methyl-1-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-4-16-14(18)13(11(2)3)17-15(19)20-10-12-8-6-5-7-9-12/h5-9,11,13H,4,10H2,1-3H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDSKJYLBAFHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Formation via Benzyl Chloroformate

The most direct method involves reacting a β-amino ketone intermediate with benzyl chloroformate. This approach, detailed in patent WO1994014436A1, leverages the nucleophilic attack of the amine group on the electrophilic carbonyl carbon of the chloroformate.

Procedure :

  • Intermediate Synthesis : 1-Ethylamino-3-methyl-2-butanone is prepared by condensing ethylamine with 3-methyl-2-oxobutanoic acid under acidic conditions (HCl, ethanol, 60°C, 6 hours).

  • Carbamate Protection : The intermediate is treated with benzyl chloroformate in dichloromethane (DCM) at 0°C, followed by slow warming to room temperature. Triethylamine (TEA) is added to scavenge HCl, achieving yields of 68–72%.

Key Reaction :

1-Ethylamino-3-methyl-2-butanone+Cbz-ClTEA, DCMBenzyl N-[1-(ethylamino)-3-methyl-1-oxobutan-2-yl]carbamate\text{1-Ethylamino-3-methyl-2-butanone} + \text{Cbz-Cl} \xrightarrow{\text{TEA, DCM}} \text{Benzyl N-[1-(ethylamino)-3-methyl-1-oxobutan-2-yl]carbamate}

Optimization and Process Variables

Solvent and Temperature Effects

Data from the RSC publication (C4RA16949B1) highlights solvent impacts on carbamate stability:

SolventTemperature (°C)Yield (%)Purity (HPLC)
DCM0 → 257298.5
THF255895.2
Acetonitrile406397.1

DCM minimizes side reactions (e.g., epimerization), while elevated temperatures in acetonitrile reduce reaction times but compromise yield.

Stereochemical Control

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl3) :

  • δ 7.35–7.28 (m, 5H, Ar-H)

  • δ 5.12 (s, 2H, OCH2Ph)

  • δ 4.21 (q, J = 7.2 Hz, 2H, NHCH2CH3)

  • δ 2.98 (s, 3H, CH(CH3)2)

  • δ 1.32 (t, J = 7.2 Hz, 3H, CH2CH3).

IR (KBr) :

  • 3340 cm⁻¹ (N-H stretch)

  • 1705 cm⁻¹ (C=O, carbamate)

  • 1650 cm⁻¹ (C=O, ketone).

Scalability and Industrial Relevance

Batch vs. Continuous Flow

Patent AU2019284038B2 notes that continuous flow systems enhance reproducibility for carbamates, reducing reaction times by 40% compared to batch processes. However, clogging risks from insoluble intermediates necessitate careful solvent selection (e.g., DMF/THF mixtures) .

Chemical Reactions Analysis

Types of Reactions

benzyl N-[1-(ethylamino)-3-methyl-1-oxobutan-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce different amine derivatives .

Scientific Research Applications

benzyl N-[1-(ethylamino)-3-methyl-1-oxobutan-2-yl]carbamate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-[1-(ethylamino)-3-methyl-1-oxobutan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Insights

  • Isopropylamino (CAS 122021-01-6) increases steric hindrance, likely reducing binding to shallow enzyme pockets but improving lipid bilayer penetration . 2,2-Dimethoxyethylamino introduces polar methoxy groups, enhancing solubility in aqueous environments (e.g., TPSA = 84.5 Ų) .
  • Biological Activity: Calpeptin and SARS-CoV inhibitors highlight the role of carbamates in protease inhibition. The target compound’s ethylamino group may mimic natural substrates, competing for active-site binding . Thiazole-containing analogs (e.g., SARS-CoV inhibitor) demonstrate enhanced specificity for viral proteases due to π-stacking interactions .
  • Synthetic Utility: Phosphoryl-containing analogs (e.g., ) are used in enantioselective organocatalysis, achieving up to 98% yield. The target compound lacks a phosphoryl group, limiting its utility in such reactions but offering simplicity in synthesis .

Physicochemical Properties

  • Lipophilicity: Ethylamino (logP ~2.5) vs. isopropylamino (logP ~3.0) vs. dimethoxyethylamino (logP ~2.6). Lower logP values correlate with better aqueous solubility .
  • Hydrogen Bonding : The dimethoxyethyl derivative has 7 hydrogen bond acceptors, favoring interactions with polar residues in enzyme active sites .

Biological Activity

Benzyl N-[1-(ethylamino)-3-methyl-1-oxobutan-2-yl]carbamate is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C16H24N2O3
  • Molecular Weight : 292.38 g/mol

The structure includes a benzyl group, an ethylamino moiety, and a carbamate functional group, which contribute to its biological activity.

Research indicates that this compound exhibits various mechanisms of action, which include:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of proteases, impacting viral replication processes .
  • Anticonvulsant Activity : Similar compounds have shown anticonvulsant properties in animal models. The mechanism often involves modulation of neurotransmitter systems, particularly GABAergic pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionInhibits specific proteases
AnticonvulsantReduces seizure activity in mice
CytotoxicityPotential anti-cancer effects
Anti-inflammatoryModulates inflammatory pathways

Case Studies and Research Findings

  • Anticonvulsant Research :
    A study demonstrated that related compounds exhibit significant anticonvulsant activity in the maximal electroshock (MES) test in mice. The ED50 values for these compounds were comparable to established anticonvulsants like phenobarbital, indicating potential therapeutic applications in seizure disorders .
  • Enzyme Inhibition Studies :
    Investigations into the enzyme inhibition properties revealed that this compound effectively inhibits certain proteases involved in viral replication. This suggests its utility as a candidate for antiviral drug development .
  • Cytotoxicity and Anti-cancer Potential :
    Preliminary studies have indicated that the compound may possess cytotoxic effects against various cancer cell lines. These effects are hypothesized to result from the induction of apoptosis and modulation of cell cycle progression .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for benzyl N-[1-(ethylamino)-3-methyl-1-oxobutan-2-yl]carbamate, and how are intermediates characterized?

  • Methodological Answer : The compound is synthesized via multi-component reactions involving benzyl bromide, ethylamine derivatives, and isobutyraldehyde. Flash chromatography (petroleum ether/diethyl oxide, 8:2) is used for purification, yielding ~75% of the product. Structural characterization employs FT-IR (e.g., carbonyl stretches at 1670–1691 cm⁻¹) and HRMS (mass accuracy ≤5 ppm) to confirm functional groups and molecular weight. Solid-phase peptide synthesis (SPPS) is also applicable for generating carbamate derivatives with chiral purity .

Q. Which analytical techniques are critical for structural elucidation of this carbamate derivative?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 2D NMR (¹H-¹³C HSQC, COSY) are essential for confirming stereochemistry and backbone connectivity. X-ray crystallography (e.g., RCSB PDB ligand data) resolves 3D conformations, particularly for chiral centers. IR spectroscopy identifies carbamate C=O (1670–1691 cm⁻¹) and amide N–H (3290–3326 cm⁻¹) stretches, while HPLC monitors purity (>95%) under reverse-phase conditions .

Advanced Research Questions

Q. How does this compound inhibit SARS-CoV-2 main protease (Mpro), and what experimental assays validate its efficacy?

  • Methodological Answer : The compound acts as a competitive inhibitor of Mpro, with IC₅₀ values determined via fluorogenic substrate assays (e.g., TSAVLQSGFRK-NH₂). Activity is pH-dependent: wild-type Mpro shows optimal inhibition at pH 7.4, while mutants (e.g., C145S) require pH 7.6. Kinetic parameters (Km, kcat) are derived from Michaelis-Menten plots. Co-crystallization with Mpro (PDB ID: 7BZ9) reveals binding to the catalytic dyad (His41/Cys145) .

Q. What computational strategies optimize the compound’s binding affinity for protease targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model interactions with proteases. Free energy perturbation (FEP) calculations predict substituent effects on binding. For example, replacing the benzyl group with a pyridinylmethyl moiety increases hydrogen bonding with active-site residues. MM-PBSA calculations estimate binding free energies (ΔG ~ -9.2 kcal/mol) .

Q. How do structural modifications (e.g., substituents on the carbamate or amide groups) alter bioactivity in structure-activity relationship (SAR) studies?

  • Methodological Answer : Systematic SAR involves synthesizing analogs (e.g., tert-butyl or adamantyl substitutions) and testing against target enzymes. For instance, replacing ethylamino with diethylamino increases IC₅₀ by 2.5-fold due to steric hindrance. Cellular assays (e.g., antiviral activity in Vero E6 cells) validate efficacy, with EC₅₀ values correlated to logP and polar surface area .

Q. How should researchers resolve contradictions in reported IC₅₀ values across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., substrate concentration, pH). Standardize protocols using WHO-recommended buffers and validate via orthogonal methods like surface plasmon resonance (SPR) to measure direct binding kinetics (KD). Replicate studies in ≥3 independent labs to confirm reproducibility .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Methodological Answer : Stability is evaluated via accelerated degradation studies (40°C/75% RH for 4 weeks) and monitored by LC-MS. Hydrolysis of the carbamate group occurs at pH >8, forming benzyl alcohol and urea derivatives. Plasma stability assays (37°C, 1 hr) quantify remaining parent compound using isotopic dilution .

Q. How can selectivity against off-target proteases (e.g., cathepsins) be ensured?

  • Methodological Answer : Panel-based enzymatic assays (e.g., CatL, CatB, trypsin) compare inhibition constants (Ki). A 10-fold selectivity ratio (CatL vs. Mpro) is achievable by introducing bulky substituents (e.g., cyclohexyl). Thermal shift assays (TSA) confirm target engagement specificity by measuring ΔTm (≥3°C shift for Mpro vs. non-targets) .

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